

1,3-Dibromobutane: A Technical Overview for Synthetic Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,3-Dibromobutane**

Cat. No.: **B089751**

[Get Quote](#)

CAS Number: 107-80-2

Introduction: **1,3-Dibromobutane** is a bifunctional organobromine compound that serves as a valuable building block in organic synthesis.^[1] Its structure, featuring a four-carbon chain with bromine atoms at the 1- and 3-positions, allows for a range of chemical transformations. This reactivity makes it a key intermediate in the synthesis of various organic molecules, including cyclic compounds and more complex structures for pharmaceutical and fine chemical applications.^{[1][2]} This document provides a comprehensive technical guide on its properties, synthesis, key reactions, and applications for researchers and professionals in drug development.

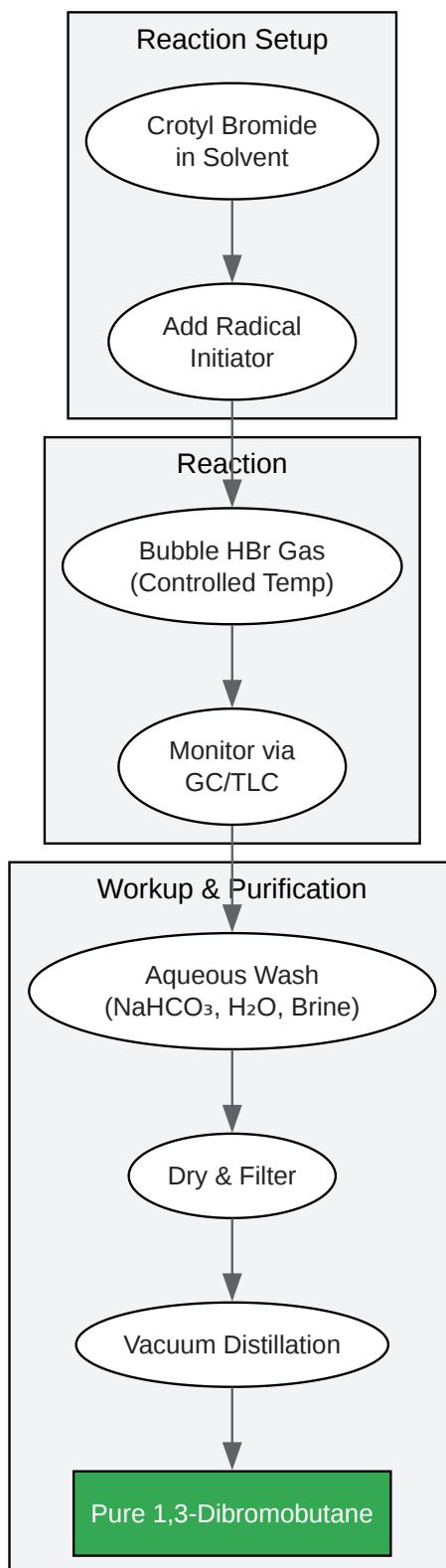
Core Properties of 1,3-Dibromobutane

The physical and chemical properties of **1,3-Dibromobutane** are summarized below. This data is essential for its appropriate handling, storage, and application in experimental settings.

Property	Value
CAS Number	107-80-2[3]
Molecular Formula	C ₄ H ₈ Br ₂ [3]
Molecular Weight	215.91 g/mol [3]
Appearance	Clear, colorless liquid[3]
Boiling Point	175 °C (lit.)[1]
Density	1.8 g/mL at 25 °C (lit.)[1]
Refractive Index (n ₂₀ /D)	1.5080 (lit.)
Solubility	Insoluble in water; soluble in organic solvents.
InChI Key	XZNGUVQDFJHPLU-UHFFFAOYSA-N
SMILES	CC(Br)CCBr

Synthesis and Experimental Protocols

1,3-Dibromobutane can be synthesized through various methods. While specific large-scale industrial preparations may vary, common laboratory approaches involve the bromination of suitable C₄ precursors.


Generalized Synthesis: Hydrobromination of Crotyl Bromide

A representative method for synthesizing **1,3-dibromobutane** involves the anti-Markovnikov addition of hydrogen bromide to crotyl bromide (1-bromo-2-butene). This is often achieved under free-radical conditions, initiated by peroxides or UV light, to ensure the bromine adds to the terminal carbon.

Experimental Protocol (Generalized):

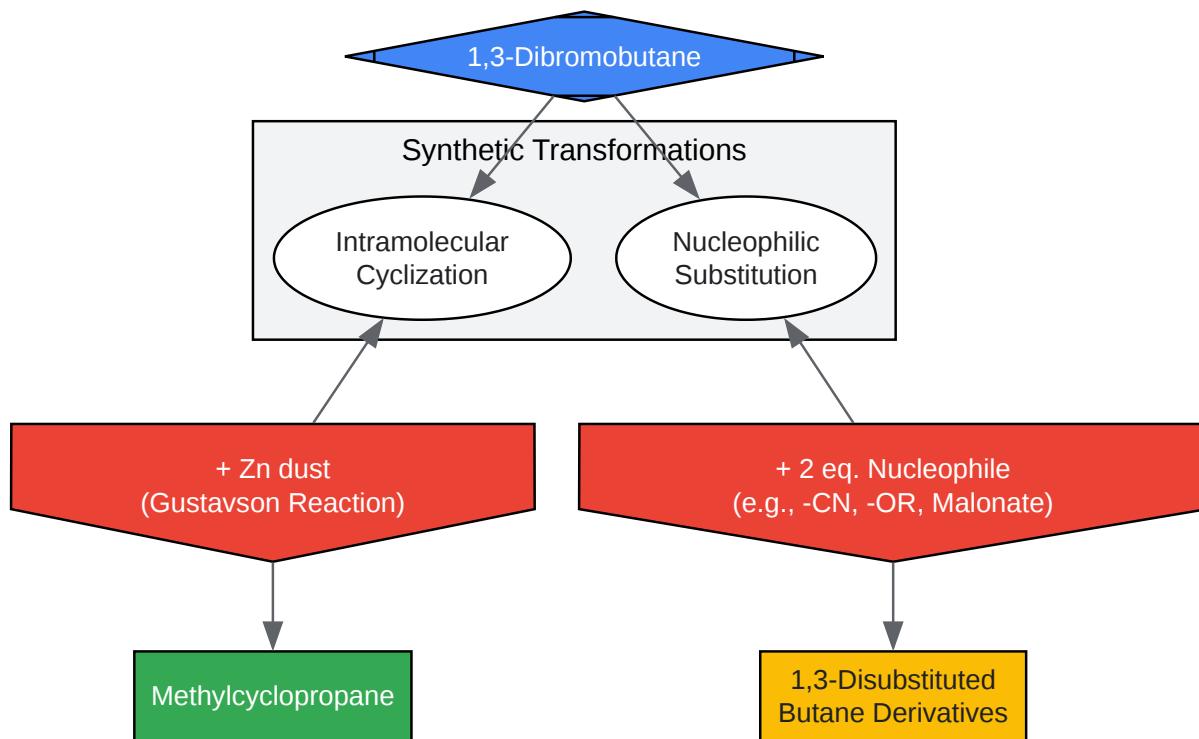
- Reaction Setup: A solution of crotyl bromide in a suitable inert solvent (e.g., a high-boiling hydrocarbon) is placed in a reaction vessel equipped with a gas inlet, condenser, and stirrer. The apparatus should be protected from light if UV initiation is not used.

- Initiation: A radical initiator, such as benzoyl peroxide, is added to the solution.
- HBr Addition: Anhydrous hydrogen bromide gas is bubbled through the solution at a controlled rate. The reaction temperature is typically maintained at or below room temperature to minimize side reactions.
- Monitoring: The reaction is monitored by gas chromatography (GC) or thin-layer chromatography (TLC) to determine the consumption of the starting material.
- Workup: Upon completion, the reaction mixture is washed with a dilute aqueous solution of sodium bicarbonate to neutralize excess HBr, followed by washing with water and brine.
- Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude **1,3-dibromobutane** is then purified by fractional distillation under vacuum to yield the final product.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of **1,3-dibromobutane**.

Key Reactions and Synthetic Utility


The two bromine atoms in **1,3-dibromobutane** provide two reactive sites for nucleophilic substitution and other transformations. The 1,3-relationship of these leaving groups is particularly useful for the formation of four-membered rings.

Intramolecular Cyclization (Gustavson Reaction)

A characteristic reaction of 1,3-dihaloalkanes is the intramolecular cyclization mediated by a reducing metal, typically zinc dust. This reaction, known as the Gustavson reaction, proceeds via a mechanism that can involve carbanion or radical intermediates.[4] In the case of **1,3-dibromobutane**, this reaction yields methylcyclopropane.[4]

Experimental Protocol (Generalized):

- Activation of Zinc: Zinc dust is activated by washing with dilute HCl, water, ethanol, and ether, then dried under vacuum.
- Reaction Setup: The activated zinc dust is suspended in a high-boiling polar aprotic solvent, such as dimethylformamide (DMF) or an alcohol like ethanol, in a flask equipped with a condenser and mechanical stirrer.[4]
- Addition of Substrate: A solution of **1,3-dibromobutane** in the same solvent is added dropwise to the heated zinc suspension. The reaction is often exothermic and the addition rate should be controlled to maintain a steady reflux.
- Reaction Completion: The reaction is heated under reflux until analysis (e.g., by GC) shows the disappearance of the starting material.
- Product Isolation: The product, methylcyclopropane, is a low-boiling gas. It can be collected by passing the effluent gas from the condenser through a cold trap cooled with a dry ice/acetone bath.
- Purification: The condensed product can be further purified by fractional distillation if necessary.

[Click to download full resolution via product page](#)

Caption: Synthetic utility of **1,3-dibromobutane** as a precursor.

Other Applications

Beyond cyclization, **1,3-dibromobutane** is a versatile alkylating agent. It can react with a variety of nucleophiles, such as malonic esters, cyanides, or alkoxides, to introduce the 4-carbon backbone into larger molecules.^[1] This makes it a useful building block for constructing carbon skeletons in multi-step syntheses of complex organic targets. It has also been used as an initiator in certain polymerization reactions.

Safety and Handling

1,3-Dibromobutane is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.^[3] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. Store in a cool, dry place away from strong oxidizing agents and bases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. preserve.lehigh.edu [preserve.lehigh.edu]
- 3. 1,3-Dibromobutane | C4H8Br2 | CID 7889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. organic chemistry - Reaction of 1,3-dibromobutane with zinc dust upon heating - Chemistry Stack Exchange [chemistry.stackexchange.com]
- To cite this document: BenchChem. [1,3-Dibromobutane: A Technical Overview for Synthetic Applications]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b089751#1-3-dibromobutane-cas-number-and-properties\]](https://www.benchchem.com/product/b089751#1-3-dibromobutane-cas-number-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com